N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,6-difluorophenyl group and a methyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: This compound shares a similar difluorophenyl group but differs in its overall structure and functional groups.
N-(2,6-Difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide: Another compound with a difluorophenyl group, but with a different core structure and additional functional groups.
Uniqueness
N-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9F2N3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9F2N3/c1-15-6-7(5-13-15)14-10-8(11)3-2-4-9(10)12/h2-6,14H,1H3 |
InChI Key |
FYPYIEZTPJIRRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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